molecular formula C12H10BrNO3S B3038327 4-(4-Bromophenoxy)benzenesulfonamide CAS No. 860515-97-5

4-(4-Bromophenoxy)benzenesulfonamide

Cat. No.: B3038327
CAS No.: 860515-97-5
M. Wt: 328.18
InChI Key: HJMZIVOZXGSMNO-UHFFFAOYSA-N
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Description

4-(4-Bromophenoxy)benzenesulfonamide (CAS 860515-97-5) is an organic compound with the molecular formula C12H10BrNO3S and a molecular weight of 328.18 g/mol. [1] [4] [6] This chemical features a sulfonamide functional group and is part of a broader class of benzenesulfonamide-containing compounds that are of significant interest in medicinal chemistry research. [3] Benzenesulfonamide derivatives are frequently investigated for their potential to interact with various enzyme families. For instance, structurally related compounds containing the 4-(4-bromophenyl)benzenesulfonyl group have been studied as potent and selective inhibitors of enzymes like gelatinase B (MMP-9), [5] while other benzenesulfonamide derivatives have been explored in early-stage research for targeting viral proteins. [3] This suggests potential research applications in areas such as enzymology and antiviral studies, though the specific biological profile of this compound itself is an area for further investigation. Handling and Safety: This compound is classified with the signal word "Warning" under GHS guidelines. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment should be used. Researchers should consult the Safety Data Sheet (SDS) for detailed handling and disposal information. [1] [4] Disclaimer: This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use. It is not for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-bromophenoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO3S/c13-9-1-3-10(4-2-9)17-11-5-7-12(8-6-11)18(14,15)16/h1-8H,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJMZIVOZXGSMNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=CC=C(C=C2)Br)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Elucidation of Molecular Structure and Conformational Preferences

X-ray Crystallography of Benzenesulfonamide (B165840) Derivatives

X-ray crystallography is a powerful technique for determining the atomic and molecular structure of a crystal. The analysis of various benzenesulfonamide derivatives reveals recurring structural motifs and intermolecular interactions that are instrumental in dictating their solid-state architecture.

The unit cell parameters for a related compound, N-(4-bromophenyl)-4-methoxybenzenesulfonamide, which crystallizes in the monoclinic space group P21, provide an insight into the lattice dimensions. researchgate.net

Crystal Data for N-(4-Bromophenyl)-4-methoxybenzenesulfonamide
Crystal System Monoclinic
Space Group P21
a (Å) 11.9124(7)
b (Å) 4.9670(3)
c (Å) 11.9124(7)
β (°) 104.71
Volume (ų) 681.74(7)
Z 2

Table 1: Crystal data for the analogous compound N-(4-Bromophenyl)-4-methoxybenzenesulfonamide. researchgate.net

A predominant feature in the crystal structures of benzenesulfonamides is the presence of hydrogen bonds, particularly between the sulfonamide N-H group and the sulfonyl oxygen atoms (N-H...O). These interactions are crucial in the formation of well-defined supramolecular synthons. researchgate.net Commonly observed patterns include the formation of chains, described by the graph set notation C(4), or dimeric rings, denoted as R2²(8). iucr.orgbldpharm.com

In the crystal structure of the analogous N-(4-bromophenyl)-4-methoxybenzenesulfonamide, intermolecular N-H...O hydrogen bonds are observed, which lead to the formation of chains along the b and c axes. researchgate.net Weaker C-H...O interactions also play a significant role in stabilizing the crystal packing, often linking the primary hydrogen-bonded chains into more complex architectures. researchgate.netresearchgate.net

Hydrogen Bond Geometry in N-(4-Bromophenyl)-4-methoxybenzenesulfonamideD-H (Å)H...A (Å)D...A (Å)D-H...A (°)
N-H...O0.862.152.99167
C-H...O0.932.583.29134

Table 2: Representative hydrogen bond geometries observed in the crystal structure of an analogous benzenesulfonamide derivative. D, H, and A represent the donor atom, hydrogen atom, and acceptor atom, respectively. researchgate.net

In halogenated organic compounds, halogen...halogen interactions can be a significant structure-directing force. For 4-(4-Bromophenoxy)benzenesulfonamide, the presence of the bromine atom introduces the possibility of Br...Br contacts. While not always present, these interactions, when they occur, are typically characterized by distances shorter than the sum of the van der Waals radii of the bromine atoms (approximately 3.70 Å). The geometry of these contacts can vary from linear to bent. In many related structures, however, other interactions like hydrogen bonding and π-stacking are more dominant in directing the crystal packing. researchgate.net

Conformational Analysis and Geometrical Parameters

The flexibility of the this compound molecule is primarily associated with the rotation around the S-N and C-O-C bonds. The conformation adopted in the solid state represents a low-energy state that is influenced by both intramolecular and intermolecular forces.

For the closely related N-(4-bromophenyl)-4-methoxybenzenesulfonamide, the dihedral angle between the two benzene (B151609) rings is 42.0(14)°. researchgate.net In other substituted N-benzoylbenzenesulfonamides, this angle has been observed to vary, for example, being 69.81(1)° in N-(4-methoxybenzoyl)benzenesulfonamide. nih.gov The specific value for this compound in its crystalline form would similarly be expected to be in a range that represents a compromise between electronic and steric effects within the crystal lattice.

Conformational Energy Landscapes

A comprehensive understanding of the conformational preferences of this compound requires the exploration of its potential energy surface (PES). The PES is a multidimensional surface that describes the potential energy of a molecule as a function of its geometric parameters. By mapping this landscape, stable conformations (local minima), transition states (saddle points), and the energy barriers for interconversion can be identified.

Detailed research findings from computational studies, such as Density Functional Theory (DFT) calculations or other quantum mechanical methods, would provide precise data on the conformational energy landscapes of this compound. Such studies typically involve systematic scans of the key dihedral angles to map out the rotational energy profiles.

Key Dihedral Angles for Conformational Analysis:

τ1 (C-O-C-C): Rotation around the ether linkage, which would define the relative orientation of the two phenyl rings.

τ2 (C-S-N-C): Rotation around the sulfonamide bond, influencing the spatial relationship between the benzenesulfonyl group and the amide proton.

As of the current literature survey, specific computational studies detailing the conformational energy landscapes for this compound are not available. Therefore, the presentation of detailed research findings and specific data tables on its rotational energy barriers and conformer populations is precluded.

For illustrative purposes, a hypothetical data table derived from a potential energy surface scan is presented below. This table demonstrates the type of data that would be generated from such a computational study.

Hypothetical Rotational Energy Profile for Dihedral Angle τ1 (C-O-C-C)

Dihedral Angle (τ1) (°)Relative Energy (kcal/mol)
05.2
303.1
601.0
900.0 (Global Minimum)
1201.5
1503.8
1804.5

Note: The data in this table is hypothetical and for illustrative purposes only, as specific research findings for this compound are not currently published.

Hypothetical Energy Profile for Dihedral Angle τ2 (C-S-N-C)

Dihedral Angle (τ2) (°)Relative Energy (kcal/mol)
08.5
305.7
602.3
900.5
1200.0 (Global Minimum)
1501.8
1803.5

Note: The data in this table is hypothetical and for illustrative purposes only, as specific research findings for this compound are not currently published.

A thorough computational investigation would be necessary to generate the actual data for these tables and to fully characterize the conformational energy landscape of this compound. Such a study would provide valuable insights into the molecule's flexibility and its preferred three-dimensional structures.

Advanced Computational Chemistry Approaches and Modeling Studies

Quantum Chemical Calculations (DFT-based Studies)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. DFT methods are widely used to investigate the properties of benzenesulfonamide (B165840) derivatives by calculating the electron density of a molecule to determine its energy and other attributes. researchgate.netfigshare.com These calculations form the basis for a comprehensive analysis of 4-(4-Bromophenoxy)benzenesulfonamide.

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. figshare.comresearchgate.net For this compound, this process would elucidate key structural parameters such as bond lengths, bond angles, and dihedral angles.

Following optimization, an analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is performed. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity, kinetic stability, and electronic properties. semanticscholar.orgresearchgate.netnih.gov A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. semanticscholar.org

While specific DFT calculations for this compound are not extensively detailed in the available literature, data from analogous sulfonamide structures provide insight into the expected values for related quantum chemical descriptors.

Table 1: Illustrative Frontier Molecular Orbital Properties of a Related Compound, N'-[(E)-(4-Bromophenyl)(phenyl)methylidene]-4-methylbenzenesulfonohydrazide Data calculated using the B3LYP STO-3gG basis set.

ParameterValue
HOMO Energy-0.231 eV
LUMO Energy-0.046 eV
Energy Gap (ΔE)0.185 eV
Ionization Potential (I)0.231 eV
Electron Affinity (A)0.046 eV
Global Hardness (η)0.0925 eV
Chemical Potential (μ)-0.1385 eV
Global Electrophilicity (ω)0.1036 eV
(Data sourced from a study on N'-[(E)-(4-Bromophenyl)(phenyl)methylidene]-4-methylbenzenesulfonohydrazide) semanticscholar.org

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. chemrxiv.orgresearchgate.net MEP maps illustrate the electrostatic potential on the molecule's surface, with different colors representing distinct potential regions. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies regions of positive potential (electron-poor), which are favorable for nucleophilic attack. researchgate.net

For this compound, the MEP surface would be expected to show significant negative potential around the highly electronegative oxygen atoms of the sulfonyl group (SO2) and the ether linkage, as well as the nitrogen atom of the sulfonamide group. These sites represent the primary locations for hydrogen bonding and electrophilic interactions. chemrxiv.orgresearchgate.net Conversely, the hydrogen atom of the sulfonamide (-NH2) group would exhibit a positive electrostatic potential, marking it as a potential site for nucleophilic attack.

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and core orbitals, which aligns closely with classical Lewis structures. q-chem.com This method is used to study intramolecular interactions, such as hyperconjugation, which contribute to molecular stability. nih.govjcsp.org.pk The analysis quantifies the stabilization energy (E(2)) associated with the delocalization of electrons from a filled donor NBO to an empty acceptor NBO. jcsp.org.pk

Natural Population Analysis (NPA), derived from the NBO method, calculates the atomic charges. These charges are generally considered more robust than those obtained from other methods like Mulliken population analysis because they are less sensitive to the basis set used in the calculation. q-chem.com

In this compound, significant intramolecular charge transfer interactions would be expected between the lone pairs of the oxygen and nitrogen atoms and the antibonding orbitals of adjacent bonds. For instance, delocalization from the oxygen lone pairs (LP O) to the antibonding S-O orbitals (σ* S-O) would contribute to the stability of the sulfonyl group.

The Electron Localization Function (ELF) and Local Orbital Locator (LOL) are topological analysis tools that provide a quantitative mapping of electron pair localization in a molecule. aps.orgcdnsciencepub.comresearchgate.net These methods reveal the shell structure of atoms, covalent bonds, and lone pairs in a chemically intuitive manner. wikipedia.org The ELF value ranges from 0 to 1, where a value close to 1 signifies a high degree of electron localization (as found in covalent bonds and lone pairs), while a value of 0.5 corresponds to a uniform electron gas-like region. aps.orgjussieu.fr

An ELF and LOL analysis of this compound would visualize distinct basins of high localization corresponding to:

The core electrons of the carbon, oxygen, nitrogen, sulfur, and bromine atoms.

The covalent bonding regions, including C-C, C-H, C-O, C-S, S-N, and S=O bonds.

The non-bonding regions or lone pairs associated with the oxygen and nitrogen atoms. arizona.edu

These analyses provide a detailed picture of the molecule's electronic structure that complements the orbital-based descriptions from HOMO-LUMO and NBO analyses. researchgate.net

The Reduced Density Gradient (RDG) is a scalar field derived from the electron density and its gradient, used to identify and characterize non-covalent interactions (NCIs). chemrxiv.orgjussieu.frwikipedia.org This method is particularly useful for visualizing weak interactions such as van der Waals forces, hydrogen bonds, and steric repulsion in real space. nih.govscielo.org.mx

The RDG is plotted against the electron density, often colored according to the sign of the second eigenvalue (λ2) of the electron density Hessian. This allows for the differentiation of interaction types:

Strong attractive interactions (e.g., hydrogen bonds) appear as blue-colored surfaces.

Weak attractive interactions (e.g., van der Waals) are represented by green surfaces.

Strong repulsive interactions (e.g., steric clashes) are shown as red surfaces. scielo.org.mx

For this compound, an RDG analysis would be instrumental in understanding its crystal packing and intermolecular interactions. It would likely reveal hydrogen bonding involving the -NH2 group and the sulfonyl oxygens, as well as π-π stacking between the aromatic rings and van der Waals interactions involving the bromine atom.

Computational methods, particularly DFT, can accurately predict the vibrational spectra (FT-IR and FT-Raman) of a molecule. esisresearch.orgspectroscopyonline.com Theoretical frequency calculations provide a set of normal modes and their corresponding wavenumbers. nih.gov These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations, necessitating the use of a scaling factor for accurate comparison. researchgate.net

A simulated spectrum of this compound would help in the assignment of experimental vibrational bands to specific functional groups. Key vibrational modes would include N-H stretching, asymmetric and symmetric S=O stretching of the sulfonyl group, C-O-C stretching of the ether linkage, and various aromatic C-H and C-C vibrations. researchgate.netresearchgate.net

Table 2: Illustrative Vibrational Wavenumber Assignments for a Related Benzenesulfonamide Compound (Comparison of experimental and calculated (B3LYP) values for (E)-4-(benzylideneamino)-N-carbamimidoyl benzenesulfonamide)

AssignmentFT-IR (cm⁻¹)FT-Raman (cm⁻¹)Calculated (Scaled) (cm⁻¹)
NH₂ Asymmetric Stretch3421-3501
NH₂ Symmetric Stretch3421-3399
C-H Aromatic Stretch306030663064
C=N Stretch162116271627
C-C Aromatic Stretch157515941595
SO₂ Asymmetric Stretch1300-1300
SO₂ Symmetric Stretch115211501152
C-N Stretch1218-1219
N-S Stretch841-831
(Data sourced from a study on (E)-4-(benzylideneamino)-N-carbamimidoyl benzenesulfonamide) researchgate.net

Theoretical Prediction of UV-Visible Spectra

The prediction of a molecule's Ultraviolet-Visible (UV-Vis) spectrum is a common application of computational quantum chemistry. This technique calculates the electronic transitions that occur when a molecule absorbs light in the UV and visible regions. Methods like Time-Dependent Density Functional Theory (TD-DFT) are frequently employed for this purpose. muni.cz

For this compound, a theoretical UV-Vis spectrum calculation would involve optimizing the molecule's ground-state geometry and then computing the energies of its excited states. The output provides information on the wavelengths of maximum absorbance (λmax) and the intensity of these absorptions (oscillator strength). youtube.com Such a theoretical spectrum would be expected to show characteristic absorption bands arising from π → π* transitions within the two aromatic rings (the bromophenyl and the phenylsulfonamide moieties). The specific λmax values would be influenced by the electronic effects of the sulfonamide, ether, and bromine substituents. While experimental data is required for definitive confirmation, theoretical calculations provide a valuable initial assessment of the compound's spectroscopic properties. gaussian.comscispace.com

Molecular Docking Simulations for Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. mdpi.com It is widely used to understand the binding mechanisms of potential drugs and to screen virtual libraries of compounds for their potential to interact with a specific biological target.

Molecular docking simulations are crucial for predicting how this compound might bind to various protein targets.

Carbonic Anhydrase IX (CA IX): Benzenesulfonamides are a classic class of inhibitors for carbonic anhydrases. nih.govnih.gov A docking simulation of this compound into the active site of CA IX would almost certainly predict that the sulfonamide group (-SO₂NH₂) coordinates directly to the catalytic zinc ion (Zn²⁺). This interaction is the hallmark of sulfonamide-based CA inhibitors. The rest of the molecule, the "tail," would occupy the active site cavity, extending towards the entrance. nih.govresearchgate.net

Tropomyosin Receptor Kinase A (TrkA): TrkA is a receptor tyrosine kinase, and various small molecules, including some with sulfonamide scaffolds, have been investigated as inhibitors. researchgate.netnih.gov Docking studies would predict the binding of this compound within the ATP-binding pocket of the TrkA kinase domain. The specific orientation would depend on which parts of the molecule could form favorable interactions with key residues in the pocket. scienceopen.com

Staphylococcus aureus proteins: Various proteins are essential for the survival and pathogenicity of S. aureus and serve as targets for antibacterial agents. nih.govajgreenchem.com For instance, if docked against a target like tyrosyl-tRNA synthetase, the model would predict binding in the substrate pocket, where the compound could interfere with the enzyme's normal function. mdpi.com The predicted binding mode would highlight potential interactions that could lead to inhibition of bacterial growth. journaljpri.com

The stability of a ligand-protein complex is governed by various non-covalent interactions. Docking software can identify these key interactions, providing critical insights into the basis of molecular recognition. nih.gov

Hydrogen Bonding: For this compound, the primary site for hydrogen bonding is the sulfonamide group. In the active site of CA IX, the NH₂ of the sulfonamide is expected to form a hydrogen bond with the side chain of a key amino acid residue, such as Threonine 199 (Thr199), while one of the sulfonyl oxygens may form another. rsc.orgresearchgate.net These hydrogen bonds are crucial for anchoring the inhibitor in the correct orientation. nih.gov

The table below illustrates the typical interactions that would be analyzed in a docking study for this compound with a target like Carbonic Anhydrase IX.

Interaction TypeLigand Moiety InvolvedPotential Protein Residues (CA IX)
Coordination Sulfonamide (-SO₂NH₂)Catalytic Zn²⁺ ion
Hydrogen Bonding Sulfonamide (-SO₂NH₂)Thr199, Gln92
Hydrophobic Interactions Phenyl ring, Bromophenoxy groupVal121, Phe131, Leu198, Pro202

Note: This table is illustrative and based on known binding modes of similar sulfonamides with Carbonic Anhydrase. Specific residues may vary.

While docking provides a score to rank potential ligands, more rigorous methods are often used to estimate the binding free energy, which is a better indicator of binding affinity. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular post-docking analysis technique. nih.govsamipubco.com

The MM/GBSA method calculates the binding free energy (ΔG_bind) by combining molecular mechanics energies with continuum solvation models. nih.gov The calculation involves taking snapshots from a molecular dynamics (MD) simulation of the protein-ligand complex and calculating various energy terms for the complex, the free protein, and the free ligand. rsc.orgrsc.org The final binding energy is a sum of changes in van der Waals energy, electrostatic energy, polar solvation energy, and nonpolar solvation energy upon binding. A more negative ΔG_bind value suggests a stronger binding affinity. samipubco.com For this compound, an MM/GBSA calculation would provide a quantitative estimate of its binding affinity to a target protein, which could then be compared with other potential inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. longdom.orgresearchgate.net

A QSAR model is developed using a "training set" of compounds for which the biological activity (e.g., inhibitory concentration, IC₅₀) is known. For each compound, a set of numerical values, known as molecular descriptors, are calculated. nih.gov These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. Statistical methods, like multiple linear regression, are then used to build an equation that relates the descriptors to the activity. nanobioletters.comnih.gov

To develop a QSAR model for a series of benzenesulfonamide derivatives that includes this compound, one would need a dataset of such compounds with measured activity against a specific target. The resulting model could then be used to predict the activity of new, unsynthesized compounds in the same class. nanobioletters.com The model would also provide insight into which molecular properties are most important for activity. For example, a QSAR model might reveal that higher hydrophobicity in the "tail" region and specific electronic properties of the sulfonamide group are correlated with increased inhibitory potency against a particular enzyme.

Selection and Application of Molecular Descriptors (e.g., Hammett Constants)

In the field of quantitative structure-activity relationship (QSAR) studies, molecular descriptors are numerical values that characterize specific properties of a molecule. niscpr.res.in These descriptors can be categorized based on the molecular representation from which they are derived, including constitutional, topological, geometric, and electronic properties. The selection of appropriate descriptors is crucial for building a robust QSAR model that can accurately correlate a molecule's structural features with its biological activity.

A classic and widely used electronic descriptor is the Hammett substituent constant (σ). Developed by Louis Plack Hammett, this constant quantifies the electron-donating or electron-withdrawing influence of a substituent on the aromatic ring of a benzoic acid derivative. utexas.eduresearchgate.net The sign and magnitude of the Hammett constant reflect a substituent's effect on the acidity of the benzoic acid; a positive σ value indicates an electron-withdrawing group (EWG) which stabilizes the conjugate base and increases acidity, while a negative value signifies an electron-donating group (EDG). researchgate.net

For this compound, the key substituent is the 4-bromophenoxy group attached to the benzenesulfonamide core. To understand its electronic influence, we can analyze its components:

The Ether Linkage (-O-): The oxygen atom is electronegative and exerts an electron-withdrawing inductive effect. However, its lone pairs can participate in resonance, donating electron density to the aromatic ring, which is a more dominant effect.

The Bromo Substituent (-Br): Located at the para position of the terminal phenyl ring, the bromine atom is also electronegative and primarily acts as an electron-withdrawing group through induction, though it has a weak electron-donating resonance effect. The Hammett constant for a para-bromo substituent (σp) is +0.23, indicating it is moderately electron-withdrawing. oup.com

Correlation of Substituent Effects with Biological Activity

The primary application of molecular descriptors like the Hammett constant is in the development of Quantitative Structure-Activity Relationship (QSAR) models. niscpr.res.intandfonline.com QSAR aims to establish a mathematical correlation between the physicochemical properties of a series of compounds and their biological activities. benthamdirect.comingentaconnect.com By understanding how specific structural modifications, or substituent effects, influence activity, researchers can rationally design more potent molecules.

For benzenesulfonamide derivatives, QSAR studies are frequently employed to explore their potential as various therapeutic agents, including anticancer, antimicrobial, and enzyme inhibitors. niscpr.res.inresearchgate.net The Hammett equation, in its simplest form, is a linear free-energy relationship that can be expressed as:

log(K/K₀) = ρσ

Where:

K and K₀ are the equilibrium or rate constants for the substituted and unsubstituted reactions, respectively.

σ is the Hammett substituent constant.

ρ (rho) is the reaction constant, which indicates the sensitivity of a particular reaction to substituent effects. wikipedia.org

In the context of this compound, the electronic nature of the 4-bromophenoxy group can significantly impact its interaction with a biological target. For instance, if the molecule acts as an enzyme inhibitor, the electron density around the sulfonamide group—the zinc-binding group in many carbonic anhydrase inhibitors—is critical. An electron-withdrawing substituent would decrease the electron density on the sulfonamide nitrogen, potentially affecting its binding affinity. QSAR models can quantify this relationship. If a positive correlation is found between the Hammett constant and inhibitory activity, it would suggest that electron-withdrawing substituents enhance the compound's potency, guiding future modifications toward incorporating groups with higher positive σ values.

Molecular Dynamics Simulations

Molecular dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. nih.gov It provides detailed information on the conformational flexibility and dynamic behavior of a molecule in a simulated environment, such as in a solvent, which is invaluable for understanding its interactions with biological macromolecules like proteins or DNA. peerj.com

The C-O-C Ether Bridge: The dihedral angles around the C-O bonds of the ether linkage allow for significant rotational freedom. This enables the two phenyl rings to adopt a wide range of relative orientations, from nearly coplanar to perpendicular. The most stable conformations would be those that minimize steric hindrance between the two aromatic systems.

The Aryl-Sulfur Bond: Rotation around the C-S bond connecting the phenoxy-substituted ring to the sulfur atom of the sulfonamide group is also possible.

The Sulfur-Nitrogen Bond: The S-N bond of the sulfonamide moiety also allows for rotation, influencing the orientation of the terminal amide group relative to the rest of the molecule.

MD simulations of analogous sulfonated poly(ether) structures and other sulfonamide-based drugs show that these molecules are not static but exist as an ensemble of rapidly interconverting conformers in solution. peerj.comresearchgate.net The simulations can reveal the most populated conformational states, the energy barriers between them, and how solvent molecules (e.g., water) interact with and stabilize different parts of the molecule, particularly the polar sulfonamide group. figshare.com This dynamic behavior is critical for biological activity, as the molecule may need to adopt a specific conformation to fit into the binding site of its target protein.

In Silico Drug-Likeness Prediction Methodologies

In silico drug-likeness prediction is a critical step in modern drug discovery used to filter large compound libraries and prioritize candidates with a higher probability of becoming successful oral drugs. icm.edu.pl These methods evaluate a compound's physicochemical properties against established criteria that correlate with favorable pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME). wikipedia.orgunits.it

One of the most widely used sets of guidelines is Lipinski's Rule of Five. wikipedia.orglindushealth.com It states that a compound is likely to have poor oral absorption or permeation if it violates more than one of the following criteria:

Molecular Weight (MW) ≤ 500 Daltons

Log P (octanol-water partition coefficient) ≤ 5

Hydrogen Bond Donors (HBD) ≤ 5

Hydrogen Bond Acceptors (HBA) ≤ 10

The properties of this compound have been calculated and evaluated against Lipinski's Rule of Five and other related rules, such as those proposed by Veber and Ghose. The results are summarized in the interactive table below.

Based on this analysis, this compound does not violate any of Lipinski's Rule of Five criteria. wikipedia.orgdrugbank.com Its molecular weight is well under 500 Da, it has an acceptable number of hydrogen bond donors and acceptors, and its calculated lipophilicity (Log P) is within the desired range. Furthermore, it meets the criteria for other drug-likeness filters concerning the number of rotatable bonds and polar surface area. This in silico profile suggests that the compound possesses physicochemical properties consistent with those of orally bioavailable drugs and is a good candidate for further investigation. icm.edu.pl

Structure Activity Relationship Sar Investigations of 4 4 Bromophenoxy Benzenesulfonamide and Analogues

Impact of Bromophenyl Substitution on Biological Activity

The presence and position of the bromine atom on the terminal phenyl ring are significant determinants of the biological activity of 4-(4-bromophenoxy)benzenesulfonamide. The effects of this substitution can be understood by considering the electronic and steric properties of the bromine atom and its resulting influence on intermolecular interactions.

From a steric perspective, the bromine atom is larger than hydrogen and other halogens like fluorine and chlorine. Its van der Waals radius of 1.85 Å introduces significant bulk at the para-position of the phenoxy ring. This steric hindrance can either be favorable or unfavorable for biological activity, depending on the topography of the receptor's binding pocket. A bulky substituent may provide a better fit in a large hydrophobic pocket, leading to enhanced van der Waals interactions and increased potency. Conversely, it could clash with the receptor surface, preventing optimal binding and reducing activity.

The interplay of these electronic and steric factors is crucial. For instance, in a series of analogues where the para-substituent on the phenoxy ring is varied, a hypothetical trend in activity might be observed as shown in the table below.

Substituent (X)Electronic Effect (Hammett Constant, σp)Steric Effect (van der Waals Radius, Å)Hypothetical Biological Activity (IC50, nM)
-H0.001.20150
-F+0.061.47100
-Cl+0.231.7550
-Br+0.231.8525
-I+0.181.9875
-CH3-0.172.00200

This table presents hypothetical data to illustrate the potential impact of substituent changes on biological activity based on general SAR principles.

The 4-bromophenoxy moiety can engage in several types of non-covalent interactions within a receptor's binding site. The aromatic ring itself can participate in π-π stacking or hydrophobic interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

The bromine atom, in particular, can form halogen bonds, which are favorable non-covalent interactions between an electrophilic region on the halogen and a nucleophilic site on the receptor, such as a backbone carbonyl oxygen or a Lewis basic side chain. The strength of this interaction depends on the polarizability of the halogen, with bromine being more polarizable than chlorine and fluorine. This can lead to a stronger and more specific interaction with the target protein, contributing to higher affinity.

Role of the Sulfonamide Moiety in Target Binding

The sulfonamide group (-SO₂NH₂) is a key pharmacophoric element in many biologically active molecules and plays a pivotal role in the interaction of this compound with its biological targets.

The sulfonamide moiety is an excellent hydrogen bond donor and acceptor. The two oxygen atoms are strong hydrogen bond acceptors, while the NH group is a potent hydrogen bond donor. This allows the sulfonamide group to form a network of hydrogen bonds with appropriate residues in the active site of a protein, such as the side chains of serine, threonine, asparagine, glutamine, or the backbone amide and carbonyl groups. These directional interactions are crucial for the high-affinity and specific binding of the inhibitor. In many instances, the sulfonamide group is observed to chelate a metal ion, such as zinc, present in the active site of metalloenzymes, with the nitrogen atom and one of the oxygen atoms acting as ligands.

The sulfonamide group is highly polarized, with the sulfur atom carrying a partial positive charge and the oxygen and nitrogen atoms bearing partial negative charges. This charge distribution allows for strong electrostatic interactions with charged or polar amino acid residues in the receptor binding site. For example, the negatively charged oxygen atoms can interact favorably with positively charged residues like lysine (B10760008) or arginine, while the acidic proton on the nitrogen can interact with negatively charged residues such as aspartate or glutamate. These electrostatic interactions contribute significantly to the binding enthalpy and are often a key determinant of the compound's inhibitory potency.

Modifications to the Phenoxy Linkage and Their SAR Implications

The ether linkage in this compound provides a degree of conformational flexibility, allowing the two aryl rings to adopt a low-energy conformation that is optimal for binding to the target. Modifications to this linkage can have a profound impact on the compound's biological activity by altering its shape, flexibility, and electronic properties.

Replacing the ether oxygen with other atoms or groups, such as sulfur (thioether), a methylene (B1212753) group (-CH₂-), or an amine (-NH-), would change the bond angle and rotational freedom between the two aromatic rings. This could lead to a change in the relative orientation of the bromophenyl and benzenesulfonamide (B165840) moieties, which may either improve or diminish the binding affinity depending on the requirements of the receptor.

The following table illustrates hypothetical SAR data for modifications to the phenoxy linkage:

Linkage (Y)Bond Angle (approx.)FlexibilityHypothetical Biological Activity (IC50, nM)
-O-118°Flexible25
-S-105°Flexible80
-CH2-112°Flexible150
-NH-125°More Rigid100
-SO2-104°Rigid500

This table presents hypothetical data to illustrate the potential impact of linkage modifications on biological activity based on general SAR principles.

SAR of Related Benzenesulfonamide Derivatives

Benzenesulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors. nih.gov The primary sulfonamide group is crucial for activity, as it binds to the zinc(II) ion in the enzyme's active site. nih.gov The "tail" of the molecule—the part extending away from the zinc-binding sulfonamide group—is a key determinant of inhibitory potency and isoform selectivity. acs.orgnih.gov The nature of these tail groups influences activity by interacting with various parts of the active site cavity. acs.orgnih.govnih.gov

Substituent effects on the benzene (B151609) ring significantly modulate activity. For instance, tetrafluoro-substituted benzenesulfonamides are generally more potent CA inhibitors than their non-fluorinated counterparts. acs.orgnih.gov This increased potency is attributed to the higher acidity of the fluorinated sulfonamides, which facilitates the deprotonation of the sulfamoyl group required for coordinating with the zinc ion. acs.orgnih.gov

The inhibitory activity of a series of 4-(R-1H-1,2,3-triazol-1-yl)-benzenesulfonamides and their tetrafluoro-analogues against four human carbonic anhydrase (hCA) isoforms demonstrates clear SAR trends. The tumor-associated isoforms hCA IX and XII were inhibited in the low nanomolar to subnanomolar range by most derivatives, whereas the cytosolic isoforms hCA I and II were moderately inhibited. acs.orgnih.gov The specific R group on the triazole ring also fine-tunes the selectivity; for example, inhibitors with cyclohexylmethyl and phenyl moieties were the most effective against hCA II. acs.orgnih.gov

Inhibition data (KI in nM) of selected benzenesulfonamide derivatives against human CA isoforms. acs.orgnih.gov
CompoundR GrouphCA I (KI nM)hCA II (KI nM)hCA IX (KI nM)hCA XII (KI nM)
4aPhenyl41.542.14.51.5
5aPhenyl (Tetrafluoro)35.230.11.50.8
4cCyclohexylmethyl98.532.510.52.1
5cCyclohexylmethyl (Tetrafluoro)75.429.48.91.9
4hMeOOC150075511049.5
5hMeOOC (Tetrafluoro)50.145011558.9

Benzenesulfonamide derivatives have shown promise as anti-leishmanial agents. SAR studies on a series of 4-(1H-pyrazol-1-yl)benzenesulfonamides revealed key structural features necessary for activity against Leishmania infantum and Leishmania amazonensis. mdpi.comnih.gov

A critical finding is that the presence of an aromatic substituent is important for anti-leishmanial activity. mdpi.com However, the size of the substituent plays a significant role. For example, a larger substituent like a bromine atom was found to potentially cause steric hindrance at the molecular interaction level, leading to a reduced anti-leishmanial profile compared to smaller substituents like chlorine or an unsubstituted ring. mdpi.com The potency of the benzenesulfonamide series also appears to be strongly dependent on lipophilicity. researchgate.net

Theoretical structural analysis showed that variations in substituents lead to different spatial orientations, which in turn influence the biological activity. mdpi.com Compound 3b , an unsubstituted derivative, showed potent activity against both Leishmania species, comparable to the reference drug pentamidine (B1679287) but with lower cytotoxicity. mdpi.com

Anti-leishmanial activity (IC50 in mM) of 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives. mdpi.com
CompoundSubstituentL. infantum (IC50 mM)L. amazonensis (IC50 mM)
3bH0.0590.070
3dBr>0.150>0.150
3eCl0.0650.065
Pentamidine (Control)0.0620.012

Benzenesulfonamide derivatives have been investigated as inhibitors of cholinesterase enzymes, which are relevant targets for Alzheimer's disease. SAR studies have highlighted several important structural aspects for this activity.

The attachment of electronegative functional groups, such as halogens like bromine and chlorine, to the benzene ring can result in stronger acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition. tandfonline.com Lipophilicity is also a key factor. In one study, the replacement of a bromine atom with a more lipophilic 4-methoxystyryl group led to a significant improvement in inhibitory activity against both AChE and BChE. mdpi.com The presence of the styryl and lipophilic sulfonamide groups in these derivatives resulted in a dual effect of anticholinesterase and antioxidant activities. mdpi.com

Furthermore, the position of substituents can markedly influence activity and selectivity. Studies on benzamide (B126) and picolinamide (B142947) derivatives revealed that the substituted position of a dimethylamine (B145610) side chain had a strong impact on the inhibition of AChE and BChE. nih.gov

Anticholinesterase activity (IC50 in µM) of selected benzenesulfonamide derivatives. mdpi.com
CompoundDescriptionAChE (IC50 µM)BChE (IC50 µM)
Precursor (with Br)N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide> 50> 50
3aReplacement of Br with 4-methoxystyryl group4.3 ± 0.235.6 ± 0.24
3bReplacement of Br with 4-trifluorostyryl group6.2 ± 0.2110.5 ± 0.47

Tropomyosin receptor kinase A (TrkA) is a receptor tyrosine kinase that has emerged as a therapeutic target for glioblastoma. nih.gov Benzenesulfonamide analogues have been identified as potential TrkA inhibitors. nih.gov

Docking and structural analysis have been used to predict the mode of interaction between benzenesulfonamide derivatives and TrkA. These studies indicate that strong binding affinity is a prerequisite for inhibitory activity. nih.gov Specific compounds, such as AL106 and AL107, have shown favorable binding energies with the active site of TrkA. nih.gov For AL106, which was identified as a potential anti-glioblastoma compound, in silico analysis revealed prominent stabilizing hydrophobic interactions with residues Tyr359, Ser371, and Ile374, as well as charged interactions with Gln369 of the TrkA receptor. nih.gov These specific interactions highlight the structural requirements for this class of compounds to effectively inhibit TrkA, providing a roadmap for the design of more potent and selective inhibitors. nih.gov

Binding Energies of Benzenesulfonamide Derivatives with TrkA. nih.gov
CompoundBinding Energy (Kcal/mol)
AL34-9.54
AL56-9.48
AL106-10.93
AL107-11.26
AL109-9.66
AL110-9.58

Influence of Substituents on Oxidative Phosphorylation Inhibition

The inhibitory effect of benzenesulfonamide derivatives on oxidative phosphorylation is highly dependent on the nature and position of substituents on the aromatic rings and the sulfonamide functional group. Investigations into related classes of sulfonamides, such as bis-sulfonamides and benzene-1,4-disulfonamides, have revealed key trends that are likely applicable to this compound. nih.govnih.gov These compounds are known to often target Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain. nih.govnih.gov

The core structure of this compound consists of three key domains where substituent effects can be analyzed: the bromophenoxy ring, the benzenesulfonamide ring, and the sulfonamide linker itself.

The Sulfonamide Moiety: The sulfonamide group is a critical pharmacophoric element, often involved in key hydrogen bonding interactions with the target protein. Modifications to the sulfonamide nitrogen, such as alkylation or acylation, would likely have a profound impact on inhibitory activity, potentially disrupting these essential interactions.

To illustrate the potential influence of substituents, the following interactive data table presents hypothetical SAR data based on trends observed in related sulfonamide inhibitors of oxidative phosphorylation. The IC₅₀ values represent the concentration of the compound required to inhibit 50% of oxidative phosphorylation activity and are presented for illustrative purposes to highlight SAR trends.

Compound IDR1 (Phenoxy Ring)R2 (Benzenesulfonamide Ring)Hypothetical IC₅₀ (µM)Notes on Activity
1 4-BrH1.2Parent Compound
2 4-ClH1.5Slightly reduced activity compared to bromo analogue, suggesting halogen size may be a factor.
3 4-FH2.1Further reduced activity, indicating smaller halogens may be less favorable.
4 4-IH0.9Potentially enhanced activity due to increased lipophilicity and polarizability of iodine. nih.gov
5 4-Br4-NH₂0.7Introduction of an electron-donating group may enhance binding.
6 4-Br4-NO₂3.5An electron-withdrawing group at this position appears to be detrimental to activity.
7 4-OCH₃H2.8Replacing the bromo group with a methoxy (B1213986) group reduces activity, highlighting the importance of the halogen.
8 HH5.0Removal of the halogen significantly decreases potency, confirming its importance.

Disclaimer: The data in this table is hypothetical and intended to illustrate general SAR principles observed in related compound series. It is not based on direct experimental results for this compound analogues.

Pharmacophore Mapping and Core Structure Analysis

Pharmacophore mapping is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. peerj.comresearchgate.net For a series of active compounds, a pharmacophore model can help to understand the key interactions with the biological target and guide the design of new, more potent analogues.

While a specific pharmacophore model for this compound as an inhibitor of oxidative phosphorylation has not been explicitly published, a hypothetical model can be constructed based on its structural features and SAR data from analogous inhibitors.

The core structure of this compound can be dissected to identify potential pharmacophoric features:

Two Aromatic Rings: These likely function as hydrophobic features that engage with hydrophobic pockets within the target protein, such as Complex I of the mitochondrial respiratory chain. The diaryl ether linkage provides a specific spatial arrangement of these rings.

Hydrogen Bond Acceptor/Donor: The sulfonamide group is a classic hydrogen bond donor (the N-H) and has two hydrogen bond acceptors (the sulfonyl oxygens). These are likely crucial for anchoring the molecule in the binding site of the target enzyme.

Halogen Atom (Bromine): The bromine atom can be considered a hydrophobic feature. Additionally, it has the potential to participate in halogen bonding, a type of non-covalent interaction that can contribute to binding affinity.

Based on these features, a hypothetical pharmacophore model for this class of inhibitors would likely include:

Two Hydrophobic/Aromatic Centers: Corresponding to the centroids of the two phenyl rings. The distance and relative orientation between these centers would be a critical parameter.

One Hydrogen Bond Donor: Representing the sulfonamide N-H group.

Two Hydrogen Bond Acceptors: Corresponding to the two oxygen atoms of the sulfonamide group.

One Hydrophobic/Halogen Bonding Center: Representing the bromine atom on the phenoxy ring.

The analysis of the core structure suggests that the diaryl ether sulfonamide scaffold provides a rigid framework that correctly positions these key pharmacophoric features for optimal interaction with the biological target. The ether linkage allows for some conformational flexibility, which may be important for induced-fit binding. The benzenesulfonamide portion of the molecule appears to be the primary binding element, with the bromophenoxy group serving to enhance potency and specificity, likely through additional hydrophobic and/or halogen bonding interactions.

Mechanistic Investigations at the Molecular and Cellular Level

Enzyme Inhibition Mechanisms

The benzenesulfonamide (B165840) scaffold is a well-established pharmacophore known for its ability to inhibit various enzymes. The mechanisms often involve the sulfonamide group (-SO₂NH₂) coordinating with a metal ion, typically zinc, within the enzyme's active site.

Carbonic Anhydrase Inhibition: Focus on Isoforms hCA I, II, IX, XII

Benzenesulfonamides are a prominent class of carbonic anhydrase inhibitors (CAIs). The primary mechanism involves the deprotonated sulfonamide group (SO₂NH⁻) binding to the Zn(II) ion in the catalytic site, displacing the zinc-bound water molecule or hydroxide ion and thus blocking the enzyme's activity.

Research has focused on developing sulfonamides that selectively target tumor-associated isoforms hCA IX and hCA XII, which are overexpressed in hypoxic cancers and contribute to the acidification of the tumor microenvironment. Inhibition of these isoforms can suppress tumor growth and metastasis. In contrast, hCA I and hCA II are ubiquitous cytosolic isoforms, and their inhibition can lead to off-target side effects.

Selectivity is often achieved through the "tail approach," where modifications to the benzene (B151609) ring of the sulfonamide lead to interactions with specific amino acid residues within the active site that differ between isoforms. While no specific inhibition data for 4-(4-Bromophenoxy)benzenesulfonamide against these isoforms were found in the reviewed literature, studies on closely related ureido-substituted benzenesulfonamides (USBs) provide insight into the structure-activity relationships of this class. These studies show that different substitutions can confer high potency and selectivity for the cancer-related isoforms over the cytosolic ones.

Table 1: Carbonic Anhydrase Inhibition Data for Representative Ureido-Substituted Benzenesulfonamide Analogs Note: The following data is for related compounds and not for this compound itself.

Compound hCA I (Ki, nM) hCA II (Ki, nM) hCA IX (Ki, nM) hCA XII (Ki, nM)
SLC-0111 - 45 4.5 -
U-CH₃ - 1765 7 6
U-F - 960 45 4
U-NO₂ - 15 1 6

Data sourced from multiple studies on benzenesulfonamide derivatives.

Inhibition of QseC Sensor Kinase

The QseC sensor kinase is a bacterial adrenergic receptor found in many Gram-negative pathogens that detects host stress hormones like epinephrine and norepinephrine. Its activation triggers a signaling cascade that regulates the expression of virulence factors, motility, and biofilm formation. Inhibition of QseC is therefore considered a promising anti-virulence strategy.

The mechanism of inhibition by compounds related to sulfonamides involves blocking the autophosphorylation of the QseC protein. This action prevents the subsequent signal transduction cascade, effectively disarming the bacteria without necessarily killing them, which may reduce the pressure for developing resistance. The compound LED209 [N-phenyl-4-(3-phenylthioureido)benzenesulfonamide], which contains a sulfonamide group, is a known antagonist of the QseC receptor.

There are no specific research findings available that investigate the inhibitory activity of this compound on the QseC sensor kinase.

Anticholinesterase Mechanisms (AChE, BChE)

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system responsible for hydrolyzing the neurotransmitter acetylcholine. The inhibition of these enzymes is a primary therapeutic strategy for managing symptoms of Alzheimer's disease.

While various chemical classes have been explored as cholinesterase inhibitors, research into benzenesulfonamide derivatives for this purpose has been conducted. However, specific studies detailing the anticholinesterase activity or inhibition mechanisms of this compound are not available in the current body of literature.

Inhibition of Oxidative Phosphorylation (Complex I)

Oxidative phosphorylation (OXPHOS) is the metabolic pathway in mitochondria that generates the majority of cellular ATP. The process involves a series of protein complexes in the inner mitochondrial membrane, known as the electron transport chain. Complex I, or NADH-quinone oxidoreductase, is the first and largest enzyme in this chain.

Inhibition of Complex I blocks the transfer of electrons from NADH, halting the electron transport chain and ceasing ATP production. This mechanism is a target for certain anticancer drugs, as some cancer cells are particularly vulnerable to disruptions in their energy metabolism. Research has identified certain benzene-1,4-disulfonamides and bis-sulfonamides as novel inhibitors of mitochondrial Complex I.

No studies were found that specifically evaluate the effect of this compound on Complex I or the broader process of oxidative phosphorylation.

Receptor Binding and Antagonism Studies

The interaction of small molecules with cellular receptors is fundamental to pharmacology. This section explores the potential for this compound to act as a receptor antagonist.

Endothelin Receptor Antagonism

Endothelin receptors (ET A and ET B) are involved in vasoconstriction and cell proliferation. Antagonists of these receptors (ERAs) are used in the treatment of conditions like pulmonary arterial hypertension.

Structurally related compounds, such as biphenylsulfonamides, have been identified as a series of endothelin-A (ETA) selective antagonists. Furthermore, the drug macitentan, a potent dual endothelin receptor antagonist, contains a 4-bromophenyl group, although it is a more complex molecule and is classified as a sulfamide rather than a sulfonamide.

However, there is no direct scientific literature available that identifies or characterizes this compound as an endothelin receptor antagonist.

Tropomyosin Receptor Kinase A (TrkA) Inhibition

Tropomyosin receptor kinase A (TrkA) is a receptor tyrosine kinase that plays a crucial role in the development and survival of neurons. It is also implicated in pain signaling and the progression of certain cancers. The inhibition of TrkA has emerged as a potential therapeutic strategy for these conditions. mdpi.comnih.gov

While direct studies on the interaction between this compound and TrkA are limited, research on other benzenesulfonamide analogs suggests that this class of compounds may interact with receptor tyrosine kinases. For instance, benzenesulfonamide derivatives have been investigated as kinase inhibitors with potential anticancer properties. nih.gov Computational docking studies have been used to predict the binding energy of benzenesulfonamide derivatives with the TrkA protein, indicating a potential for interaction. nih.gov However, without specific experimental data for this compound, its activity as a TrkA inhibitor remains speculative.

Interaction with Nicotinic Acetylcholine Ion Gated Receptors

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that are essential for neurotransmission in the central and peripheral nervous systems. nih.govmedscape.comnih.govyoutube.comtesting.com These receptors are involved in a wide range of physiological processes, and their modulation can have significant therapeutic effects.

Currently, there is no available scientific literature that specifically describes the interaction of this compound with nicotinic acetylcholine ion-gated receptors. The diverse family of benzenesulfonamide derivatives has been explored for a wide range of biological activities, but their effects on nAChRs have not been a primary focus of published research. Therefore, any potential interaction between this compound and these receptors is unknown.

Molecular Pathways and Cellular Processes Modulation

Disruption of Nucleic Acid Synthesis in Pathogenic Microorganisms

The disruption of nucleic acid synthesis is a well-established mechanism of action for many antimicrobial agents. researchgate.netnih.gov By interfering with the replication and transcription of genetic material, these compounds can inhibit the growth and proliferation of pathogenic microorganisms.

Modulation of Apoptosis and Cell Proliferation in Cancer Cells

Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. explorationpub.com Many anticancer therapies aim to induce apoptosis in cancer cells, thereby inhibiting tumor growth. mdpi.commdpi.com

There is a lack of direct evidence in the scientific literature regarding the effects of this compound on apoptosis and cell proliferation in cancer cells. However, studies on other compounds containing a bromophenyl or sulfonamide moiety have demonstrated such activities. For example, a recently synthesized podophyllotoxin derivative containing a bromosulfonamidine component was shown to suppress the proliferation of tamoxifen-resistant breast cancer cells and induce apoptosis. nih.gov Similarly, certain quinazoline sulfonates have been found to cause cell cycle arrest and exhibit anticancer activity. nih.gov These findings suggest that the structural components of this compound may have the potential to influence these cellular processes, but further investigation is required.

Impact on Antioxidant Enzyme Activities

Antioxidant enzymes are crucial for protecting cells from damage caused by reactive oxygen species (ROS). nih.govnih.gov The modulation of these enzymes can have significant effects on cellular health and disease processes.

Another study on novel N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives, which share the 4-bromophenylsulfonyl moiety, also investigated their antioxidant potential. mdpi.com The antioxidant activity of these compounds was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) method. mdpi.com

The findings from these studies on related compounds suggest that the this compound scaffold may have the potential to modulate antioxidant enzyme activities.

Table of Effects of a Benzenesulfonamide Derivative (B4) on Antioxidant Enzymes in Rainbow Trout Gill Tissue

Treatment GroupCatalase (CAT) ActivityGlutathione Peroxidase (GPx) ActivitySuperoxide Dismutase (SOD) ActivityMalondialdehyde (MDA) Level
ControlBaselineBaselineBaselineBaseline
B4 (0.5 mg/L)DecreasedDecreasedDecreasedIncreased Significantly
B4 (1 mg/L)DecreasedDecreasedDecreasedIncreased Significantly

Data is qualitative based on the reported significant changes in the study. cabidigitallibrary.org The study also noted a time-dependent effect on SOD activity, with an initial decrease followed by an increase.

Design, Synthesis, and Evaluation of Novel Derivatives and Analogues

Rational Design Principles for Derivative Synthesis

The development of novel derivatives of 4-(4-bromophenoxy)benzenesulfonamide is guided by established principles of medicinal chemistry, aiming to optimize interactions with specific biological targets.

A primary strategy in the rational design of benzenesulfonamide (B165840) derivatives is the targeting of specific enzyme isoforms, such as the various isoforms of carbonic anhydrase (CA). nih.govnih.gov The ubiquitous nature of some CA isoforms (e.g., CA I and II) versus the disease-specific expression of others (e.g., CA IX and XII in tumors) necessitates the design of isoform-selective inhibitors to minimize off-target effects. nih.govnih.gov This is often achieved through the "tail approach," where modifications are made to the molecule that extend into regions of the enzyme active site that differ between isoforms. nih.govtandfonline.com By exploiting subtle differences in the amino acid residues lining the active site cavity, derivatives can be designed to bind with higher affinity to the desired isoform. For instance, introducing bulky or flexible side chains can create favorable interactions with hydrophobic pockets or specific residues present in the target isoform but not in others. nih.gov

Computational methods, such as molecular docking, play a crucial role in predicting the binding modes of designed analogues and prioritizing synthetic targets. nih.gov These in silico models help to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to both potency and selectivity. nih.gov

The biological activity of this compound derivatives can be modulated through various strategic modifications to its chemical structure. The structure-activity relationship (SAR) studies of benzenesulfonamide analogues reveal that the nature and position of substituents on the aromatic rings, as well as modifications to the sulfonamide linker, can significantly impact potency and selectivity. nih.govnih.gov

Key strategies for modulating biological activity include:

Alteration of Lipophilicity: The lipophilicity of the molecule, which influences its solubility, membrane permeability, and binding to hydrophobic pockets of target proteins, can be fine-tuned. For example, replacing a chlorine atom with a more lipophilic bromine atom has been explored to potentially enhance biological activity. mdpi.com

Introduction of Additional Functional Groups: The incorporation of functional groups capable of forming specific interactions (e.g., hydrogen bonds, ionic bonds) with the target can enhance binding affinity. This can involve adding substituents to the aromatic rings or modifying the sulfonamide nitrogen.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can improve pharmacokinetic properties or reduce toxicity while maintaining or improving biological activity. For instance, the sulfonamide group itself is a well-known bioisostere of a carboxylate.

Conformational Restriction: Introducing conformational constraints, such as incorporating the sulfonamide into a cyclic system, can lock the molecule into a bioactive conformation, potentially increasing affinity and selectivity for the target.

Synthesis and Characterization of Novel Benzenesulfonamide Analogues

Building upon the rational design principles, a variety of novel benzenesulfonamide analogues have been synthesized and characterized. These efforts have focused on systematic modifications of the three main components of the this compound scaffold: the bromophenyl moiety, the benzenesulfonamide ring, and the sulfonamide nitrogen.

The general synthetic route to such analogues often involves the coupling of a substituted phenol (B47542) with a suitable benzenesulfonyl chloride derivative. The characterization of these new compounds relies on standard spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), to confirm their structures.

A significant area of exploration has been the introduction of various substituents onto the benzenesulfonamide ring. These modifications can dramatically influence the molecule's interaction with its biological target. The synthesis of these derivatives typically starts from a substituted aniline (B41778), which is then converted to the corresponding sulfonyl chloride via a Sandmeyer reaction, followed by reaction with an appropriate amine or other nucleophile. nih.gov

The following table summarizes some of the reported substitutions on the benzenesulfonamide ring and their observed effects:

SubstituentPositionSynthetic ApproachObserved Effect on Biological ActivityReference
Thiazol-4-oneVariesIntramolecular cyclization of a chloroacetamide derivative with ammonium (B1175870) thiocyanate. rsc.orgEnhanced anticancer and antimicrobial activities. rsc.org rsc.org
1,2,3-TriazoleVariesClick chemistry between an azide (B81097) and an alkyne. mdpi.comPotent and selective COX-2 inhibition. mdpi.com mdpi.com
Amino acidsVariesCoupling of the benzenesulfonyl chloride with the amino group of the amino acid. nih.govVariable, with some derivatives showing potent inhibition of carbonic anhydrase isoforms. nih.gov nih.gov
PhthalazineVariesCondensation of a 2-aroylbenzoic acid with 4-hydrazinobenzenesulfonamide. nih.govSignificant anti-inflammatory activity and selective COX-2 inhibition. nih.gov nih.gov

N-substitution of the sulfonamide group is a common and effective strategy for creating diverse libraries of analogues with a wide range of biological activities. The acidic nature of the sulfonamide proton allows for its reaction with various electrophiles to introduce new functionalities. The synthesis of N-substituted derivatives often involves the reaction of the parent sulfonamide with an alkyl or aryl halide in the presence of a base. ajphs.com

The table below provides examples of N-substitutions and their impact on the biological properties of the resulting compounds:

N-SubstituentSynthetic MethodResulting Biological Activity ProfileReference
Aryl groupsCoupling reaction of benzenesulphonyl chloride with substituted aromatic amines. researchgate.netAnti-inflammatory activity. researchgate.net researchgate.net
L-valine derivativesN-acylation of L-valine with 4-[(4-bromophenyl)sulfonyl]benzoyl chloride. mdpi.comAntimicrobial and antioxidant properties. mdpi.com mdpi.com
Benzyl groupReaction with benzylamine. ajphs.comAntimicrobial activity. ajphs.com ajphs.com
Carboxamide functionalitiesPalladium-mediated amidation of benzenesulphonamides with butylamine. researchgate.netAnti-inflammatory, antimicrobial, and antioxidant activities. researchgate.net researchgate.net

Lead Compound Optimization Strategies for Benzenesulfonamide Series

Multi-parameter Optimization Campaigns

This holistic approach prevents researchers from pursuing a chemical series that is highly potent but possesses insurmountable flaws in other critical areas, thereby reducing late-stage attrition. international-pharma.com In one campaign involving a benzene-1,4-disulfonamide (B103779) hit, researchers pursued a multiparameter lead optimization to enhance not only potency but also metabolic stability, permeability, and aqueous solubility by optimizing calculated properties like cLogP and topological polar surface area (tPSA). nih.gov

The core of lead optimization is the iterative Design-Make-Test-Analyze (DMTA) cycle. researchgate.net This cyclical process allows medicinal chemists to progressively refine compounds based on empirical data. chemrxiv.org

Design: In this initial phase, researchers analyze existing structure-activity relationship (SAR) data to propose new structural modifications to a lead compound. The goal is to design novel analogs that are hypothesized to have an improved balance of properties. chemrxiv.org

Make: The designed molecules are then synthesized in the laboratory.

Test: The newly synthesized compounds undergo a cascade of biological and physicochemical assays to determine their properties, such as potency, selectivity, solubility, and metabolic stability. cam.ac.uk

Analyze: The data from the testing phase is analyzed to understand the impact of the structural modifications. This analysis informs the next round of design, and the cycle repeats. researchgate.netchemrxiv.org

This iterative learning process is fundamental to navigating the complexities of drug optimization. chemrxiv.org Active learning, a machine learning approach, can be used to intelligently guide the selection of molecules for the next DMTA cycle, making the process more efficient. chemrxiv.orgcam.ac.uk

Computer-Aided Drug Design (CADD) is an indispensable part of modern lead optimization, significantly accelerating the DMTA cycle. researchgate.net CADD methods are broadly categorized as structure-based or ligand-based. nih.govnih.gov These computational tools are used to filter large virtual libraries, guide the optimization of lead compounds, and design novel molecules. nih.gov

By predicting how modifications to a benzenesulfonamide (B165840) scaffold might affect its binding to a target protein or alter its ADME properties, CADD helps prioritize the synthesis of compounds with the highest probability of success. researchgate.nettaylorandfrancis.com This reduces the time and resources spent on synthesizing and testing less promising molecules. taylorandfrancis.com For instance, molecular docking can predict the binding mode of a compound to its target, helping to rationalize observed SAR and guide the design of analogs with improved activity. numberanalytics.compatsnap.com

Bioisosteric Replacement Strategies for Enhanced Properties

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to fine-tune a lead compound's properties while retaining its desired biological activity. numberanalytics.comspirochem.com A bioisostere is a chemical substituent or group that can be exchanged for another group to create a new compound with similar biological properties but altered physicochemical, pharmacokinetic, or toxicity profiles. acs.org This strategy is frequently employed to overcome liabilities in a lead series, such as poor metabolic stability. nih.govnih.gov

In the optimization of one benzenesulfonamide series, an ethyl ester moiety was identified as a metabolic liability, leading to rapid hydrolysis. nih.gov A bioisosteric replacement strategy was implemented to address this.

Table 1: Example of Bioisosteric Replacement to Improve Metabolic Stability

Original Moiety Bioisosteric Replacement Key Property Improved
Ethyl Ester Oxetane Metabolic Stability (Half-life) nih.gov

This approach can lead to significant improvements in a compound's drug-like properties. For example, replacing a metabolically susceptible ester with a more stable amide or a heterocyclic ring like an oxadiazole can dramatically increase a compound's half-life. nih.govnih.gov The selection of an appropriate bioisostere requires careful consideration of steric, electronic, and solubility properties to ensure that potency is maintained or enhanced. researchgate.net

Single Point Modification Approaches for SAR Exploration

Structure-Activity Relationship (SAR) analysis involves systematically modifying the structure of a lead compound to understand how different parts of the molecule contribute to its biological activity. numberanalytics.com The single-point modification approach is a methodical way to build this understanding. youtube.com In this strategy, chemists make a series of analogs where only one point on the molecule is changed at a time, while the rest of the molecular core remains constant. youtube.com

This "divide and conquer" method allows for a clear interpretation of the effect of each specific modification. youtube.com For example, to explore the SAR of a benzenesulfonamide lead, one might synthesize a series of compounds where a substituent on one of the phenyl rings is varied (e.g., from hydrogen to chloro to methyl), keeping the other side of the molecule unchanged. youtube.com The resulting data on how these changes affect potency or other properties provide clear insights for further design. youtube.com

Table 2: Illustrative SAR Data from Single Point Modifications on a Benzenesulfonamide Core

Compound R Group Modification Potency (IC₅₀ in µM)
Analog 1 -H 5.2
Analog 2 -F 2.1
Analog 3 -Cl 0.8
Analog 4 -CH₃ 1.5
Analog 5 -OCH₃ 3.7

Note: This table is for illustrative purposes to demonstrate the concept of single point modification for SAR exploration.

By systematically exploring different regions of the molecule in this manner, researchers can build a detailed map of the SAR, identifying which positions are sensitive to modification and what types of functional groups are preferred for optimal activity. nih.govyoutube.com

Focused Chemical Space Exploration

While single point modifications explore the immediate vicinity of a lead compound, focused chemical space exploration aims to investigate novel but related molecular architectures. nih.gov This involves introducing new scaffolds or underexplored functional groups to discover compounds with potentially superior properties or to secure intellectual property. spirochem.com

For sulfonamides, this could involve exploring aza-analogs such as sulfoximines or sulfonimidamides, which are isoelectronic with sulfonamides but offer different three-dimensional shapes, hydrogen bonding patterns, and physicochemical properties. rsc.org Such explorations can overcome specific hurdles encountered during lead optimization, like off-target activity associated with the classic sulfonamide group. rsc.org The use of uncommon functional groups can be crucial for overcoming challenges in lead optimization and can lead to the discovery of clinical candidates with novel structures and improved therapeutic profiles. nih.gov This strategy pushes the boundaries of the known chemical space for a particular target, increasing the chances of a breakthrough discovery. nih.govrsc.org

Future Research Directions and Translational Perspectives

Exploration of Novel Molecular Targets

While historically renowned for their role as carbonic anhydrase inhibitors, benzenesulfonamides are being investigated for a growing list of novel molecular targets, opening new avenues for therapeutic intervention. The exploration beyond traditional targets is a key future direction.

Researchers have identified several promising, less conventional targets for this class of compounds:

Receptor Tyrosine Kinases (RTKs) : RTKs like the Tropomyosin receptor kinase A (TrkA) and AXL kinase are crucial in cell signaling pathways related to cell proliferation, survival, and migration. nih.govnih.gov Their overexpression is linked to various cancers, including glioblastoma and metastatic cancers. nih.govnih.gov Benzenesulfonamide (B165840) analogs have been identified as potent inhibitors of TrkA and AXL, showing promise in reducing tumor size and metastasis in preclinical models. nih.govnih.gov

Wnt/β-catenin Pathway : The interaction between β-catenin and T-cell factor 4 (Tcf-4) is a critical step in the Wnt signaling pathway, which is often dysregulated in cancers like colorectal cancer. Novel N-(heterocyclylphenyl)benzenesulfonamides have been shown to inhibit this interaction, representing a novel mechanism for anticancer agents. nih.gov

Lipoxygenases (LOXs) : The 12-lipoxygenase (12-LOX) enzyme is involved in inflammatory processes and has been implicated in skin diseases, diabetes, and cancer. nih.gov Specific benzenesulfonamide derivatives have been developed that show potent, nanomolar-level inhibition of 12-LOX, highlighting a potential non-cancer-related therapeutic area. nih.gov

Nuclear Receptors : The progesterone (B1679170) receptor (PR), a nuclear receptor involved in female reproductive health and certain cancers, has emerged as a target. N-(4-phenoxyphenyl)benzenesulfonamide derivatives have been developed as a novel class of nonsteroidal PR antagonists, which could find use in treating conditions like endometriosis and breast cancer. nih.gov

Viral Proteins : The hemagglutinin (HA) protein of the influenza virus is a crucial target for antiviral therapies. nih.gov Benzenesulfonamide derivatives have been designed to inhibit the conformational changes in HA that are necessary for viral entry into host cells, offering a strategy to combat drug-resistant influenza strains. nih.gov

Potential Molecular TargetTherapeutic AreaExample Benzenesulfonamide Scaffold
AXL KinaseOncologyN-[4-(Quinolin-4-yloxy)phenyl]benzenesulfonamides nih.gov
Tropomyosin receptor kinase A (TrkA)Oncology (Glioblastoma)4-[2-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)hydrazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide nih.gov
12-Lipoxygenase (12-LOX)Inflammation, Diabetes, Cancer4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives nih.gov
Progesterone Receptor (PR)Oncology, EndometriosisN-(4-phenoxyphenyl)benzenesulfonamide derivatives nih.gov
β-catenin/Tcf-4 InteractionOncology (Colorectal Cancer)N-(heterocyclylphenyl)benzenesulfonamides nih.gov
Influenza Hemagglutinin (HA)Infectious Disease (Influenza)Disubstituted benzenesulfonamide analogues nih.gov

Development of Selective Benzenesulfonamide Inhibitors

A significant challenge with many classic sulfonamide drugs is their lack of selectivity, leading to off-target effects. nih.gov A major focus of future research is the rational design of derivatives that can selectively inhibit a specific enzyme isoform or receptor subtype.

For instance, the human genome contains 16 known carbonic anhydrase (CA) isoforms. While inhibition of CA II is linked to treating glaucoma, the inhibition of tumor-associated isoforms CA IX and XII is a key strategy in oncology. nih.govwikipedia.org The lack of selectivity of early CA inhibitors hindered their use as anticancer drugs. nih.gov Recent efforts have focused on developing benzenesulfonamides that selectively target these tumor-associated isoforms. Strategies include:

Exploiting Structural Differences : Subtle differences in the active sites of CA isoforms can be exploited. By adding specific moieties to the benzenesulfonamide core, researchers can create compounds that bind preferentially to the target isoform. For example, tetrafluoro-substituted benzenesulfonamides have shown greater efficacy against CA IX and XII compared to their non-fluorinated counterparts. nih.gov

Structure-Activity Relationship (SAR) Studies : Systematic modification of the benzenesulfonamide scaffold and evaluation of the resulting compounds' inhibitory activity against a panel of targets is crucial. SAR studies have revealed that adding specific linkers or tails can dramatically improve selectivity. nih.govnih.gov For example, research on 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives led to compounds with excellent selectivity for 12-LOX over other related enzymes. nih.gov Similarly, modifications to the N-(4-phenoxyphenyl)benzenesulfonamide scaffold yielded a potent PR antagonist with high selectivity over the androgen receptor. nih.gov

Advanced Computational Modeling for Predictive Design

Modern drug discovery heavily relies on computational methods to accelerate the design and optimization of new drug candidates. For benzenesulfonamide derivatives, these in silico techniques are indispensable for predicting binding affinities, understanding mechanisms of action, and guiding synthetic efforts.

Future work will increasingly integrate more sophisticated computational approaches:

Molecular Docking and Structural Analysis : These techniques predict how a ligand (the benzenesulfonamide derivative) fits into the binding site of a target protein. This has been used to predict the mode of interaction with TrkA and to design novel CA and influenza HA inhibitors. nih.govnih.govtandfonline.com By visualizing these interactions, chemists can design modifications to improve binding and selectivity.

Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov These models can then be used to predict the activity of virtual compounds before they are synthesized, saving time and resources. QSAR models have been successfully developed to predict the anticancer activity of benzenesulfonamide analogs against glioblastoma. nih.gov

Homology Modeling : For protein targets where an experimental 3D structure is not available, homology modeling can be used to build a predictive model based on the structure of a related protein. This approach has been used to create models of bacterial carbonic anhydrases to aid in the design of novel sulfonamide inhibitors. tandfonline.com

Molecular Dynamics (MD) Simulations : MD simulations can model the movement of atoms in a protein-ligand complex over time, providing insights into the stability of binding interactions and the conformational changes that may occur. tandfonline.com

Synthesis of Complex and Hybrid Benzenesulfonamide Structures

To improve potency, selectivity, and pharmacokinetic properties, medicinal chemists are moving beyond simple benzenesulfonamide analogs to create more complex and hybrid molecules. This involves innovative synthetic strategies and the combination of the benzenesulfonamide pharmacophore with other biologically active moieties.

Key synthetic trends include:

Click Chemistry : This set of powerful, reliable, and selective reactions has been used to generate libraries of novel benzenesulfonamides. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is particularly useful for creating triazole-containing benzenesulfonamide derivatives, which have shown potent inhibition of tumor-associated carbonic anhydrases. nih.gov

Pharmacophore Hybridization : This strategy involves covalently linking the benzenesulfonamide scaffold to another distinct pharmacophore to create a single hybrid molecule with potentially dual or enhanced activity. Examples include:

Imidazole-Benzenesulfonamide Hybrids : Combining the imidazole (B134444) scaffold, known for its presence in various bioactive compounds, with a benzenesulfonamide moiety has yielded compounds with activity against triple-negative breast cancer and melanoma cells. nih.govmdpi.com

Triazine-Benzenesulfonamide Hybrids : Incorporating a 1,2,4-triazine (B1199460) or s-triazine ring has led to new sulfonamide derivatives with promising anticancer properties, including the ability to induce apoptosis in colon cancer cells. nih.govmdpi.com

Chalcone-Benzenesulfonamide Hybrids : Chalcones are another class of compounds with known antitumor activity. Designing hybrid molecules that incorporate both a chalcone (B49325) and a benzenesulfonate (B1194179) structure has produced derivatives with strong antiproliferative activity against various cancer cell lines. finechemicals.com.cn

Novel Linker Strategies : Replacing traditional linear linkers in benzenesulfonamide-based inhibitors with more rigid cyclic linkers, such as 1,3,5-triazine, has been shown to enhance inhibitory activity against hCA IX. nih.gov

These advanced synthetic approaches are crucial for generating the next generation of benzenesulfonamide-based therapeutics with improved efficacy and novel mechanisms of action.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.